3-(2,3,4,5,6-pentafluorophenoxy)aniline Hydrochloride 3-(2,3,4,5,6-pentafluorophenoxy)aniline Hydrochloride
Brand Name: Vulcanchem
CAS No.: 331632-58-7
VCID: VC7274553
InChI: InChI=1S/C12H6F5NO.ClH/c13-7-8(14)10(16)12(11(17)9(7)15)19-6-3-1-2-5(18)4-6;/h1-4H,18H2;1H
SMILES: C1=CC(=CC(=C1)OC2=C(C(=C(C(=C2F)F)F)F)F)N.Cl
Molecular Formula: C12H7ClF5NO
Molecular Weight: 311.64

3-(2,3,4,5,6-pentafluorophenoxy)aniline Hydrochloride

CAS No.: 331632-58-7

Cat. No.: VC7274553

Molecular Formula: C12H7ClF5NO

Molecular Weight: 311.64

* For research use only. Not for human or veterinary use.

3-(2,3,4,5,6-pentafluorophenoxy)aniline Hydrochloride - 331632-58-7

Specification

CAS No. 331632-58-7
Molecular Formula C12H7ClF5NO
Molecular Weight 311.64
IUPAC Name 3-(2,3,4,5,6-pentafluorophenoxy)aniline;hydrochloride
Standard InChI InChI=1S/C12H6F5NO.ClH/c13-7-8(14)10(16)12(11(17)9(7)15)19-6-3-1-2-5(18)4-6;/h1-4H,18H2;1H
Standard InChI Key IVMJKIZBCJNWHK-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)OC2=C(C(=C(C(=C2F)F)F)F)F)N.Cl

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

3-(2,3,4,5,6-Pentafluorophenoxy)aniline Hydrochloride features a phenyl ring substituted with a pentafluorophenoxy group at the 3-position and an aniline group protonated as a hydrochloride salt. The fluorine atoms induce strong electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H7F5NOHCl\text{C}_{12}\text{H}_7\text{F}_5\text{NO} \cdot \text{HCl}
Molecular Weight311.64 g/mol
Parent Compound FormulaC12H6F5NO\text{C}_{12}\text{H}_6\text{F}_5\text{NO}
Parent Compound Molar Mass275.17 g/mol

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step process:

  • Nucleophilic Aromatic Substitution: 2,3,4,5,6-Pentafluorophenanol reacts with aniline in the presence of a base (e.g., K2CO3\text{K}_2\text{CO}_3) under reflux in polar aprotic solvents like dimethylformamide (DMF).

    C6F5OH+C6H5NH2BaseC12H6F5NO+H2O\text{C}_6\text{F}_5\text{OH} + \text{C}_6\text{H}_5\text{NH}_2 \xrightarrow{\text{Base}} \text{C}_{12}\text{H}_6\text{F}_5\text{NO} + \text{H}_2\text{O}
  • Salt Formation: The product is treated with hydrochloric acid to yield the hydrochloride salt.

Table 2: Key Reaction Conditions

ParameterConditionSource
SolventDMF or dimethyl sulfoxide
TemperatureReflux (~150°C)
PurificationRecrystallization or chromatography

Industrial Manufacturing

Industrial production employs continuous flow reactors to optimize yield and reduce reaction times. Automated systems control parameters such as stoichiometry, temperature, and pressure, ensuring reproducibility.

Chemical Reactivity and Applications

Reactivity Profile

The compound participates in diverse reactions due to its aromatic amine and electron-deficient phenoxy group:

  • Oxidation: Forms quinone derivatives with strong oxidizers (e.g., KMnO4\text{KMnO}_4).

  • Reduction: Yields cyclohexylamine analogs using LiAlH4\text{LiAlH}_4.

  • Electrophilic Substitution: Fluorine atoms undergo substitution with halogens or nitro groups under acidic conditions.

Applications in Research and Industry

  • Organic Synthesis: Serves as a precursor for fluorinated polymers and liquid crystals.

  • Pharmaceutical Intermediates: Used in developing kinase inhibitors and antimicrobial agents.

  • Materials Science: Enhances thermal stability in coatings and adhesives.

Biological Activity and Mechanism

Comparative Analysis with Analogues

Table 3: Comparison with Related Compounds

CompoundKey DifferencesApplications
2,3,4,5,6-PentafluoroanilineLacks phenoxy groupAgrochemicals
Pentafluorophenoxyacetic acidContains carboxylic acid moietyPolymer additives

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